molecular formula C8H11N3O3S B088488 Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide CAS No. 10396-10-8

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide

Cat. No. B088488
CAS RN: 10396-10-8
M. Wt: 229.26 g/mol
InChI Key: VRFNYSYURHAPFL-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals with significant interest due to their potential applications in various fields, excluding drug use and dosage. The research primarily focuses on the synthesis, molecular and electronic structure, kinetic investigations, and properties of related sulfonamide and hydrazide compounds.

Synthesis Analysis

The synthesis involves interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid to produce structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, highlighting a method to generate sterically hindered molecules (Rublova et al., 2017).

Molecular Structure Analysis

X-ray diffraction analyses reveal triclinic and monoclinic crystal structures for the synthesized isomers, with molecular crystals organized and cross-linked through hydrogen bonds. Quantum-chemical calculations corroborate the experimental findings, providing insights into the electronic structure of these molecules (Rublova et al., 2017).

Chemical Reactions and Properties

Various reactions, including hydrazinolysis and coupling reactions with amino acids, have been explored to produce derivatives with potential antimicrobial activities and other applications. These studies showcase the versatility and reactivity of sulfonamide and hydrazide groups in creating novel compounds (El-Sayed, 1997).

Physical Properties Analysis

The physical properties, such as solubility and melting points, vary depending on the specific structure and substitutions on the benzenesulfonic acid backbone. These attributes are crucial for determining the compounds' applicability in different chemical and physical contexts.

Chemical Properties Analysis

The chemical properties, including reactivity towards various nucleophiles and the ability to form stable complexes with metals, have been characterized. Notably, the introduction of different substituents significantly influences the electronic structure and, consequently, the reactivity of these compounds (Fedorov & Giricheva, 2017).

Scientific Research Applications

Conformational Analysis and Properties

  • A study on the conformational properties of benzenesulfonic acid hydrazide and its derivatives found these molecules to have multiple conformers, influencing their potential applications in materials science. These conformers exhibit different energy levels, orbital energies, and dipole moments, which could be relevant for their use as porofors and in biologically active compounds. The presence of a methyl or nitro group in the para-position did not significantly affect the conformational properties of the sulfonyl hydrazide group, suggesting a degree of structural stability across derivatives (Fedorov & Giricheva, 2017).

Antibacterial Activity

  • Research into the antibacterial activity of sulfonyl hydrazones, including benzenesulfonicacid-1-methylhydrazide derivatives, against various bacterial strains has been conducted. While some derivatives demonstrated lower antimicrobial activity compared to the parent sulfonamide, this line of research highlights the potential of these compounds in developing new antimicrobial agents (Aslan, Özcan, & Karacan, 2012).

Synthesis Optimization

  • The kinetic relationships and optimal synthesis conditions for benzenesulfonic acid hydrazides have been studied. These findings are crucial for the efficient production of these compounds, which could be applied in various chemical processes and material synthesis (Kustova, Kruglyakova, Gruzdev, & Kochetova, 2016).

Polymerization Catalysts

properties

IUPAC Name

[(4-methylphenyl)sulfonylamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-6-2-4-7(5-3-6)15(13,14)11-10-8(9)12/h2-5,11H,1H3,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFNYSYURHAPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065062
Record name Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide
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Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide

CAS RN

10396-10-8
Record name p-Toluenesulfonylsemicarbazide
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Record name 4-Toluenesulfonyl semicarbazide
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Record name Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide
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Record name Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide
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Record name 1-tosylsemicarbazide
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